Rafoxanide-13C6 is a stable isotope-labeled compound of rafoxanide, which is primarily utilized as an antiparasitic agent. The compound's chemical formula is , and it has a molecular weight of approximately 632.06 g/mol. Rafoxanide itself belongs to the class of salicylanilides, which are known for their effectiveness against various parasitic infections, particularly in veterinary medicine.
Rafoxanide-13C6 is synthesized for research and analytical purposes, particularly in studies involving pharmacokinetics and metabolic pathways. It is available commercially, with specific suppliers providing it in various forms, such as solutions in acetonitrile . The compound's CAS number is 1353867-98-7.
The synthesis of rafoxanide involves multiple steps that can be adapted to incorporate stable isotopes such as carbon-13. A notable method includes the preparation of 2-chloro-4-nitrophenyl tert-chlorophenyl ether from p-chlorophenol and 3,4-dichloronitrobenzene using dimethylformamide (DMF) as a solvent and cuprous chloride as a catalyst . The process can be summarized as follows:
The incorporation of carbon-13 isotopes can be achieved by utilizing labeled precursors during the synthesis stages.
The molecular structure of rafoxanide-13C6 features a complex arrangement typical of salicylanilides. The presence of multiple halogen atoms (chlorine and iodine) contributes to its biological activity. The isotopic labeling allows for enhanced tracking in metabolic studies.
Key structural data includes:
Rafoxanide undergoes various chemical reactions that are significant for its biological activity. Its mechanism primarily involves interactions with parasitic enzymes and pathways essential for parasite survival.
The reactions are typically characterized by their specificity towards parasitic targets, which minimizes effects on host organisms.
Rafoxanide functions by disrupting the energy metabolism of parasites through inhibition of specific enzymes involved in oxidative phosphorylation. This leads to reduced ATP production, ultimately resulting in parasite death.
In vitro studies indicate that rafoxanide significantly affects cell cycle progression in cancer cells by inhibiting cyclin-dependent kinases (CDK4/6), thereby showing potential applications beyond antiparasitic use .
Rafoxanide-13C6 has several scientific applications:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9